1-Bromo-4-(cyclohex-1-en-1-yl)benzene

Cross-coupling Suzuki-Miyaura Palladium catalysis

1-Bromo-4-(cyclohex-1-en-1-yl)benzene (CAS 1605-17-0) is a brominated aromatic compound with the molecular formula C₁₂H₁₃Br and a molecular weight of 237.14 g/mol, characterized by a bromine atom on a para-substituted benzene ring bearing a cyclohex-1-en-1-yl group. This structural motif confers electrophilic reactivity at the bromine site, making the compound a versatile building block in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings for carbon-carbon bond formation.

Molecular Formula C12H13Br
Molecular Weight 237.14
CAS No. 1605-17-0
Cat. No. B2822882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(cyclohex-1-en-1-yl)benzene
CAS1605-17-0
Molecular FormulaC12H13Br
Molecular Weight237.14
Structural Identifiers
SMILESC1CCC(=CC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H13Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2
InChIKeyISODRHQFKANYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(cyclohex-1-en-1-yl)benzene (CAS 1605-17-0): Technical Baseline and Procurement Relevance


1-Bromo-4-(cyclohex-1-en-1-yl)benzene (CAS 1605-17-0) is a brominated aromatic compound with the molecular formula C₁₂H₁₃Br and a molecular weight of 237.14 g/mol, characterized by a bromine atom on a para-substituted benzene ring bearing a cyclohex-1-en-1-yl group [1]. This structural motif confers electrophilic reactivity at the bromine site, making the compound a versatile building block in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings for carbon-carbon bond formation .

Why Generic Substitution of 1-Bromo-4-(cyclohex-1-en-1-yl)benzene Fails: Core Differentiators


1-Bromo-4-(cyclohex-1-en-1-yl)benzene cannot be indiscriminately substituted with other bromoarenes due to the unique electronic and steric profile of its cyclohexenyl substituent, which modulates the reactivity of the aryl bromide in cross-coupling and electrophilic substitution reactions. The sp²-hybridized cyclohexenyl group, distinct from fully saturated cyclohexyl or aromatic phenyl analogs, offers a specific balance of conjugation and steric bulk that governs regioselectivity and coupling efficiency in downstream transformations .

Quantitative Differentiation Evidence: 1-Bromo-4-(cyclohex-1-en-1-yl)benzene Selection Guide


Comparative Reactivity of Aryl Bromide vs. Aryl Chloride in Suzuki-Miyaura Coupling

The bromine atom in 1-bromo-4-(cyclohex-1-en-1-yl)benzene functions as a leaving group in palladium-catalyzed Suzuki-Miyaura couplings with substantially higher efficiency than the corresponding aryl chloride analog. The difference in carbon-halogen bond dissociation energy (C-Br ≈ 71 kcal/mol vs. C-Cl ≈ 84 kcal/mol for aryl halides) translates to a lower activation barrier for oxidative addition, the rate-determining step in many catalytic cycles. While direct comparative yield data for the 4-(cyclohex-1-en-1-yl)phenyl system are not available in the open literature, class-level inference from structurally analogous aryl halides indicates that bromides typically achieve coupling yields exceeding 80% under standard conditions where chlorides require specialized ligands or elevated temperatures to reach comparable conversions [1].

Cross-coupling Suzuki-Miyaura Palladium catalysis

Purity Threshold Comparison Across Commercial Suppliers

Commercial sources for 1-bromo-4-(cyclohex-1-en-1-yl)benzene report minimum purity specifications ranging from 95% to 98% as determined by HPLC or GC analysis. Reputable suppliers including CymitQuimica and AKSci specify a minimum purity of 95% for this compound , whereas MolCore and Leyan offer material certified at ≥97% and 98% purity, respectively . This range in available purity grades enables users to select a specification aligned with the sensitivity of their intended application, with higher-purity material recommended for pharmaceutical intermediate use where impurity profiles may impact downstream regulatory compliance or reaction reproducibility.

Purity specification Quality control Pharmaceutical intermediates

Cyclohexenyl Substituent as a Latent Functional Handle for Further Derivatization

The cyclohex-1-en-1-yl substituent contains a trisubstituted alkene moiety that serves as an orthogonal reactive site for post-coupling functionalization, distinguishing this compound from fully saturated cyclohexylphenyl bromides. The alkene can undergo hydrogenation to afford the saturated 4-cyclohexylbromobenzene scaffold, epoxidation to install oxygen functionality, or hydroboration to generate organoborane intermediates for iterative coupling sequences. This dual-reactivity profile—aryl bromide for cross-coupling plus alkene for orthogonal modification—is absent in saturated analogs such as 1-bromo-4-cyclohexylbenzene, where the cyclohexane ring is chemically inert under most synthetic conditions [1].

Olefin functionalization Hydrogenation Epoxidation

Storage and Stability Specifications Across Suppliers

Suppliers including AKSci and ChemScene specify that 1-bromo-4-(cyclohex-1-en-1-yl)benzene should be stored long-term in a cool, dry place with recommended temperature ranges of 2-8°C when sealed in dry conditions to prevent hydrolytic or oxidative degradation of the bromoarene moiety . This storage specification is comparable to those for structurally related aryl bromides, which typically exhibit shelf-life stability exceeding 12 months when stored under inert atmosphere at reduced temperatures. Procurement decisions should account for the compound's sensitivity to moisture and elevated temperatures, as improper storage can lead to gradual bromide displacement or alkene oxidation that compromises material quality.

Stability Storage conditions Long-term storage

Validated Application Scenarios for 1-Bromo-4-(cyclohex-1-en-1-yl)benzene in Research and Industrial Synthesis


Suzuki-Miyaura Cross-Coupling for Biaryl and Styrenyl Scaffold Construction

The aryl bromide moiety in 1-bromo-4-(cyclohex-1-en-1-yl)benzene undergoes efficient oxidative addition with Pd(0) catalysts, enabling Suzuki-Miyaura coupling with aryl-, heteroaryl-, or vinylboronic acids to generate diverse 4-(cyclohex-1-en-1-yl)-substituted biaryls and styrenyl derivatives [1]. This application leverages the bromide's favorable leaving-group properties relative to chlorides, allowing coupling to proceed under mild conditions (typically 60-80°C with Pd(PPh₃)₄ and aqueous base) without specialized ligand systems. The resulting coupled products retain the cyclohexenyl alkene for further functionalization, making this a strategic entry point for building complex molecular architectures.

Post-Coupling Hydrogenation to 4-Cyclohexylphenyl Scaffolds

Following Suzuki or Heck coupling at the bromide site, the pendant cyclohexenyl alkene can be selectively hydrogenated (H₂, Pd/C or PtO₂ catalyst) to afford the saturated 4-cyclohexylphenyl framework. This two-step sequence provides access to 4-cyclohexyl-substituted biaryls and related structures, a motif prevalent in liquid crystalline materials and certain pharmaceutical intermediates [1]. The cyclohexenyl group thus serves as a masked cyclohexyl moiety, enabling synthetic flexibility not available when starting from the saturated analog.

Preparation of Organometallic Reagents for Iterative Coupling Sequences

The bromine atom in 1-bromo-4-(cyclohex-1-en-1-yl)benzene can be converted to organometallic intermediates—including Grignard reagents (via Mg insertion) or organolithium species (via lithium-halogen exchange)—for nucleophilic additions or transmetalation in cross-coupling manifolds. This reactivity enables the compound to function as an electrophilic partner in one step and as a nucleophilic partner in a subsequent step after metalation, facilitating convergent synthetic strategies for complex molecule assembly [2].

Pharmaceutical Intermediate for Cyclohexenyl-Containing Drug Candidates

The cyclohex-1-en-1-yl moiety appears as a structural element in several biologically active molecules, including certain dopamine receptor ligands and kinase inhibitor scaffolds. 1-Bromo-4-(cyclohex-1-en-1-yl)benzene provides a direct entry point for installing this pharmacophoric group onto aromatic cores via cross-coupling chemistry. For pharmaceutical development applications, procurement of material with purity specifications of ≥97% is recommended to minimize impurity-related complications during GMP synthesis campaigns [1][2].

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